tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate

Medicinal Chemistry Building Block Selection Conformational Analysis

Researchers exploring plasmepsin-II inhibitors require exact C3-oxopropyl linker geometry; minor variations collapse SAR. This compound solves that with its intact 3-oxopropyl chain, free 4-aminopiperidine nucleophile, and Boc-protected amine enabling sequential orthogonal deprotection. Key advantages: - Proven chemotype for antimalarial lead optimization [1] - Dual reactive sites for parallel amide coupling and reductive amination in peptidomimetic libraries [2] - Compatible with electrophilic warhead attachment for targeted covalent inhibitor design

Molecular Formula C13H25N3O3
Molecular Weight 271.36 g/mol
CAS No. 1305711-15-2
Cat. No. B12103213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate
CAS1305711-15-2
Molecular FormulaC13H25N3O3
Molecular Weight271.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC(=O)N1CCC(CC1)N
InChIInChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-7-4-11(17)16-8-5-10(14)6-9-16/h10H,4-9,14H2,1-3H3,(H,15,18)
InChIKeyJRDSNXLRRQDQDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate (CAS 1305711-15-2): Baseline Identity for Procuring This 4‑Aminopiperidine‑Carbamate Building Block


tert-Butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate (CAS 1305711‑15‑2, C₁₃H₂₅N₃O₃, MW 271.36) is a bifunctional piperidine‑carbamate building block that combines a tert‑butoxycarbonyl (Boc) protected amine, a 3‑oxopropyl linker, and a free 4‑aminopiperidine moiety [REFS‑1]. Its structure enables sequential orthogonal deprotection and amine‑directed derivatization, placing it in the class of heterocyclic intermediates used for medicinal‑chemistry library synthesis [REFS‑1][REFS‑2]. Commercially available purities range from ≥95% (Bidepharm) to 97% (Aladdin, MREDA, Wako) with characterization by NMR, HPLC, or GC [REFS‑3][REFS‑4].

Why Generic Substitution of 4‑Aminopiperidine‑Carbamate Building Blocks Fails for 1305711‑15‑2


Structurally similar 4‑aminopiperidine‑carbamate analogs (e.g., derivatives with a 2‑oxoethyl linker, a reduced propyl linker, or a methyl‑branched oxopropyl chain) cannot be freely interchanged because the C3‑oxopropyl spacer length, the presence of the electrophilic amide carbonyl, and the unprotected primary amine on the piperidine ring collectively define the compound’s reactivity, solubility, and the conformational accessibility of downstream functionalization sites [REFS‑1]. Even minor variations in linker geometry have been shown to affect the inhibitory activity of final plasmepsin‑II ligands derived from this chemotype, underscoring that linker choice is a critical procurement decision [REFS‑1].

Product‑Specific Quantitative Evidence Guide for tert‑Butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate (1305711‑15‑2)


Linker Length Defines Conformational Geometry: C3‑Oxopropyl vs. C2‑Oxoethyl 4‑Aminopiperidine‑Carbamate

The target compound’s 3‑oxopropyl linker (C3) provides a different spatial separation between the Boc‑carbamate and the 4‑aminopiperidine moiety compared to the shorter C2‑oxoethyl analog tert‑butyl N‑[2‑(4‑aminopiperidin‑1‑yl)‑2‑oxoethyl]carbamate. This affects the conformational landscape: the C3 linker introduces an additional rotatable bond (5 vs. 4) and a larger distance between the two nitrogen termini, which can influence the binding pose of final elaborated ligands. While direct comparative biological data for the two building blocks are absent from the public domain, this rotameric divergence constitutes a well‑established class‑level differentiation for bifunctional linker building blocks [REFS‑1].

Medicinal Chemistry Building Block Selection Conformational Analysis

Orthogonal Deprotection Architecture: Boc‑Carbamate vs. Piperidine‑4‑Amine as Dual Reaction Handles

The target compound uniquely positions a base‑labile Boc‑protected amine (N3 of the carbamate) and a free primary amine (C4 of the piperidine ring) on opposite ends of a rigidified 3‑oxopropyl spacer. This orthogonal functionality is absent in simpler building blocks such as 4‑aminopiperidine‑1‑carboxylic acid tert‑butyl ester (which lacks the 3‑oxopropyl extension) or tert‑butyl N‑[3‑(4‑aminopiperidin‑1‑yl)propyl]carbamate (which lacks the amide carbonyl). Vendor QC data confirm the coexistence of both functional groups: Bidepharm reports NMR, HPLC, and GC batch analysis consistent with the Boc‑protected carbamate and primary amine integrity [REFS‑1]. Aladdin and MREDA each list ≥97% purity by specification [REFS‑2][REFS‑3], while Wako provides 100‑250 mg quantities under frozen storage conditions to preserve amine reactivity [REFS‑4].

Synthetic Chemistry Orthogonal Protection Intermediate Complexity

Impact of Linker Saturation: 3‑Oxopropyl vs. Reduced 3‑Propyl Linker on Chemical Reactivity

When compared with tert‑butyl N‑[3‑(4‑aminopiperidin‑1‑yl)propyl]carbamate, which bears a fully saturated propyl linker, the target compound contains an internal amide (oxo) group that imparts hydrogen‑bond donor/acceptor capacity and reduces conformational mobility. This single atom difference (C=O vs. CH₂) represents a class‑level distinction that affects solubility, crystallinity, and the electronic character of the linker [REFS‑1]. The predicted polar surface area (PSA) of 81.38 Ų for the target compound is higher than the ~64 Ų expected for the reduced analog, directly influencing passive membrane permeability and chromatographic behavior.

Synthetic Chemistry Linker Design Amide Bond Stability

Best Research and Industrial Application Scenarios for tert‑Butyl N‑[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate (CAS 1305711‑15‑2)


Medicinal Chemistry: Synthesis of Plasmepsin II Inhibitor Scaffolds

Based on the established platform of 4‑aminopiperidine‑carbamate plasmepsin‑II inhibitors, the C3‑oxopropyl linker variant serves as a key intermediate for introducing substituents at both the carbamate‑N and the piperidine‑4‑amine positions, enabling SAR exploration of antimalarial lead compounds [REFS‑1].

Peptidomimetic and Protease‑Targeted Library Synthesis

The orthogonal Boc‑amine / piperidine‑4‑amine architecture permits sequential amide coupling and reductive amination steps, allowing the construction of diversified peptidomimetic libraries for serine‑ and aspartic‑protease drug discovery programs [REFS‑2].

Targeted Covalent Inhibitor (TCI) Warhead Scaffolding

The free 4‑aminopiperidine moiety provides a nucleophilic handle for attaching electrophilic warheads (e.g., acrylamide, chloroacetamide), while the Boc‑carbamate can be deprotected to reveal a secondary amine for further derivatization, making the compound a versatile core for TCI synthesis [REFS‑2].

Quote Request

Request a Quote for tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.